(1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride
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Overview
Description
(1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities and unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-chlorophenylacetonitrile with a chiral amine under basic conditions, followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
Biologically, this compound may be studied for its potential interactions with enzymes or receptors, contributing to the understanding of biochemical pathways.
Medicine
In medicine, derivatives of cyclopropane amines are explored for their potential therapeutic effects, including as antidepressants or antipsychotics.
Industry
Industrially, such compounds can be used in the development of new materials or as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action for (1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(2-Bromophenyl)cyclopropan-1-amine hydrochloride
- (1R,2S)-2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride
- (1R,2S)-2-(2-Methylphenyl)cyclopropan-1-amine hydrochloride
Uniqueness
The uniqueness of (1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride lies in its specific substitution pattern and chiral configuration, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H/t7-,9+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEADQUZTMDKYMY-DKXTVVGFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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